o-((5-Methylfuran-2-yl)methyl)hydroxylamine
Description
o-((5-Methylfuran-2-yl)methyl)hydroxylamine (referred to as compound 4 in ) is a hydroxylamine derivative featuring a (5-methylfuran-2-yl)methyl substituent at the ortho position of an aromatic ring. This compound is highly reactive and unstable under ambient conditions, particularly in the presence of acids or oxygen, making its isolation impractical . Instead, it is synthesized in situ and immediately utilized in one-pot reactions to generate more stable derivatives, such as oxazinones or cinnolines. Its structure combines a hydroxylamine (-NHOH) group with a furylmethyl moiety, rendering it a versatile precursor for heterocyclic compounds in pharmaceutical and materials chemistry .
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
O-[(5-methylfuran-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H9NO2/c1-5-2-3-6(9-5)4-8-7/h2-3H,4,7H2,1H3 |
InChI Key |
YYMJMOWIVXUIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-((5-Methylfuran-2-yl)methyl)hydroxylamine typically involves the reaction of 5-methylfurfural with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: o-((5-Methylfuran-2-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: o-((5-Methylfuran-2-yl)methyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive hydroxylamine group .
Medicine: The compound’s structure can be modified to create derivatives with specific biological activities .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specialized properties .
Mechanism of Action
The mechanism by which o-((5-Methylfuran-2-yl)methyl)hydroxylamine exerts its effects involves its reactive hydroxylamine group. This group can form covalent bonds with various molecular targets, including proteins and nucleic acids. The compound can act as a nucleophile, attacking electrophilic centers in target molecules, leading to the formation of stable adducts .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares o-((5-Methylfuran-2-yl)methyl)hydroxylamine with structurally or functionally related compounds, emphasizing stability, synthetic methods, and applications.
Stability and Reactivity
Key Insight : The hydroxylamine derivative’s instability contrasts sharply with its derivatives (e.g., 5 , 6 ), which are isolable and synthetically valuable. This highlights the importance of in situ transformations for unstable intermediates.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
